Pyridazin-3-ylmethanamine oxalate
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Overview
Description
Pyridazin-3-ylmethanamine oxalate is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazin-3-ylmethanamine oxalate typically involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Pyridazin-3-ylmethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
Pyridazin-3-ylmethanamine oxalate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridazin-3-ylmethanamine oxalate involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which have various physiological effects . Additionally, the compound may inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazin-3-ylmethanamine oxalate can be compared with other similar compounds, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.
Uniqueness: this compound is unique due to its specific structure and the diverse range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
oxalic acid;pyridazin-3-ylmethanamine |
InChI |
InChI=1S/C5H7N3.C2H2O4/c6-4-5-2-1-3-7-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6) |
InChI Key |
NVJZBEBIVJLZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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